Vinylsulfonsäure

Übersicht

Beschreibung

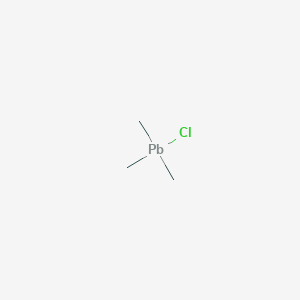

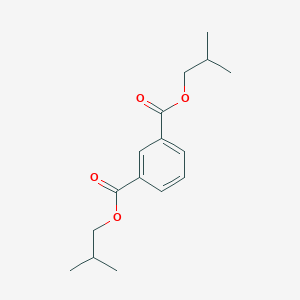

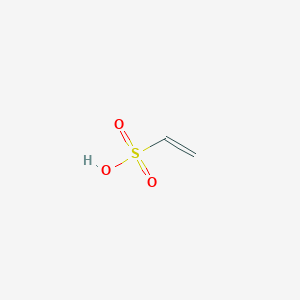

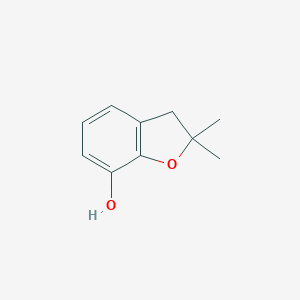

Vinylsulfonic acid, also known as ethenesulfonic acid, is an organosulfur compound with the chemical formula CH₂=CHSO₃H. It is the simplest unsaturated sulfonic acid and is characterized by a highly reactive C=C double bond. This compound is a colorless, water-soluble liquid, although commercial samples can sometimes appear yellow or red .

Wissenschaftliche Forschungsanwendungen

Vinylsulfonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Monomer zur Herstellung von hochsauren oder anionischen Homopolymeren und Copolymeren verwendet.

Biologie und Medizin: Die Verbindung wird bei der Synthese verschiedener biologisch aktiver Moleküle und als Katalysator in biochemischen Reaktionen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet ihre hochreaktive C=C-Doppelbindung, die leicht Additionsreaktionen mit Nukleophilen eingeht. Diese Reaktivität ermöglicht die Bildung verschiedener Produkte, abhängig vom beteiligten Nukleophil. Zum Beispiel bildet die Reaktion mit Ammoniak 2-Aminoethansulfonsäure .

Wirkmechanismus

Target of Action

Vinylsulfonic acid primarily targets the enzyme Phosphonoacetaldehyde hydrolase in Bacillus cereus . This enzyme plays a crucial role in the metabolism of certain organisms.

Mode of Action

It is known that the compound’sC=C double bond is highly reactive . This allows it to readily react with nucleophiles in an addition reaction .

Biochemical Pathways

For instance, it can form 2-Aminoethanesulfonic acid with ammonia and 2-methylaminoethanesulfonic acid with methylamine .

Pharmacokinetics

It is known that the compound is a small molecule, which may influence its bioavailability .

Result of Action

The result of Vinylsulfonic acid’s action can vary depending on the context. In the electronic industry, it is used as the monomer in the preparation of highly acidic or anionic homopolymers and copolymers . These polymers are used as photoresists and as ion-conductive polymer electrolyte membranes (PEM) for fuel cells .

Action Environment

The action of Vinylsulfonic acid can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by pH and temperature . Furthermore, the compound’s action can be influenced by the presence of other chemical species in the environment .

Biochemische Analyse

Biochemical Properties

Vinylsulfonic acid is known for its high reactivity, particularly at the C=C double bond . This reactivity allows it to readily react with nucleophiles in an addition reaction . For instance, it forms 2-Aminoethanesulfonic acid with ammonia and 2-methylaminoethanesulfonic acid with methylamine .

Cellular Effects

It is known that polyvinylsulfonic acid, a polymer derived from vinylsulfonic acid, can inhibit RNA cleavage in the presence of RNase A as well as in the presence of Escherichia coli lysate . This suggests that vinylsulfonic acid and its derivatives may interact with RNA and potentially influence gene expression.

Molecular Mechanism

The molecular mechanism of vinylsulfonic acid primarily involves its reactivity with the C=C double bond . This allows it to participate in addition reactions with various nucleophiles

Temporal Effects in Laboratory Settings

It is known that vinylsulfonic acid can be polymerized to form polyvinylsulfonic acid , suggesting that it may have stability and long-term effects on cellular function

Metabolic Pathways

Vinylsulfonic acid is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives Therefore, it is not involved in any known metabolic pathways

Vorbereitungsmethoden

Vinylsulfonsäure kann durch verschiedene Verfahren synthetisiert werden:

Alkalische Hydrolyse von Carbylsulfat: Dieses industrielle Verfahren beinhaltet die alkalische Hydrolyse von Carbylsulfat, gefolgt von der Ansäuerung des resultierenden Vinylsulfonatsalzes.

Dehydratisierung von Isethionsäure: Dieses Verfahren verwendet Phosphorpentoxid zur Dehydratisierung von Isethionsäure, was zur Bildung von this compound führt.

Sulfochlorierung von Chlorethan: Dies beinhaltet die Sulfochlorierung von Chlorethan, gefolgt von der Dehydrohalogenierung zur Bildung von Vinylsulfonylchlorid, das dann hydrolysiert wird, um this compound zu erzeugen.

Analyse Chemischer Reaktionen

Vinylsulfonsäure unterliegt aufgrund ihrer reaktiven C=C-Doppelbindung verschiedenen chemischen Reaktionen:

Additionsreaktionen: Die C=C-Doppelbindung reagiert leicht mit Nukleophilen.

Substitutionsreaktionen: Die Verbindung kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen und je nach den verwendeten Bedingungen verschiedene Produkte bilden.

Vergleich Mit ähnlichen Verbindungen

Vinylsulfonsäure kann mit anderen ähnlichen Verbindungen wie folgenden verglichen werden:

Acrylsäure: Beide Verbindungen haben eine reaktive C=C-Doppelbindung, aber Acrylsäure hat eine Carboxylgruppe anstelle einer Sulfonsäuregruppe.

Methacrylsäure: Ähnlich wie Acrylsäure hat Methacrylsäure eine Methylgruppe an der C=C-Doppelbindung, wodurch sie weniger reaktiv ist als this compound.

Vinylsulfon: Vinylsulfon hat eine Sulfongruppe (SO₂) anstelle einer Sulfonsäuregruppe, was seine Reaktivität und Anwendungen beeinflusst.

This compound zeichnet sich durch ihre hohe Reaktivität und Vielseitigkeit in verschiedenen chemischen Reaktionen und Anwendungen aus.

Eigenschaften

IUPAC Name |

ethenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3S/c1-2-6(3,4)5/h2H,1H2,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVXSWCKKBEXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26101-52-0, 3039-83-6 (hydrochloride salt) | |

| Record name | Poly(vinylsulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26101-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047018 | |

| Record name | Ethenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-84-5 | |

| Record name | Vinylsulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylsulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ6489R1WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of vinylsulfonic acid?

A1: Vinylsulfonic acid has the molecular formula C2H4O3S and a molecular weight of 108.12 g/mol.

Q2: What spectroscopic data is available for vinylsulfonic acid?

A2: Vinylsulfonic acid has been characterized using various spectroscopic techniques including FTIR, 1H-NMR, and ESCA. These techniques provide insights into the chemical structure, functional groups, and bonding characteristics of the molecule. [, , ]

Q3: Is vinylsulfonic acid compatible with various materials?

A4: Research suggests that vinylsulfonic acid demonstrates good compatibility with a range of materials, including polyaniline, polystyrene, silica, polysaccharide-based gels, and poly(ether ether ketone). [, , , ] This versatility makes it suitable for diverse applications such as catalyst supports, membrane modifications, and composite material development.

Q4: What are the notable catalytic properties of poly(vinylsulfonic acid)?

A5: Poly(vinylsulfonic acid) (PVS) stands out as a strong solid-state acid catalyst, exhibiting high acid density comparable to sulfuric acid (IEC=9.2 meq·g−1). [] This property makes it highly effective in catalyzing reactions like esterification, Friedel-Crafts acylation, and condensation reactions, demonstrating superior performance compared to many other acid catalysts. [, ]

Q5: How does the presence of poly(vinylsulfonic acid) influence the hydrolysis reaction of dextrin?

A6: Studies reveal that poly(vinylsulfonic acid) can act as a catalyst in the hydrolysis of dextrin, slightly accelerating the reaction compared to sulfuric acid. [, , , ] Interestingly, the presence of the copolymer leads to a decrease in both enthalpy and entropy of activation compared to traditional catalysts, suggesting a different reaction mechanism.

Q6: How does the molecular weight of poly(vinylsulfonic acid) impact its catalytic activity in heterogeneous reactions?

A7: Research indicates that in heterogeneous reactions, such as the hydrolysis of fibrous cellulose, the rate acceleration provided by poly(vinylsulfonic acid) decreases with increasing density of the substrate. This is attributed to the limited penetration of the larger copolymer molecules into the amorphous region of the fiber. []

Q7: How does poly(vinylsulfonic acid) interact with amylose during hydrolysis?

A8: Studies show that poly(vinylsulfonic acid) exhibits Michaelis-Menten type catalytic behavior during the hydrolysis of amylose. [] This suggests the formation of a complex between the copolymer and amylose, characterized by a significant decrease in enthalpy and entropy.

Q8: What are the potential applications of vinylsulfonic acid in drug delivery?

A9: Vinylsulfonic acid-based hydrogels have shown promise in drug delivery applications. For instance, chemically cross-linked poly(acrylic-co-vinylsulfonic) acid hydrogels have been investigated for the controlled release of isosorbide mononitrate. These hydrogels exhibit pH-dependent swelling and drug release, making them suitable for targeted drug delivery. []

Q9: How is vinylsulfonic acid utilized in water treatment?

A10: Emulsion-templated poly(vinylsulfonic acid)-Ag nanocomposite beads with hierarchical porosity have been developed for water cleanup. [] These beads effectively remove Hg(II) and Rhodamine B dye and exhibit antibacterial properties against Escherichia coli and Staphylococcus aureus.

Q10: What role does vinylsulfonic acid play in fuel cell technology?

A11: Vinylsulfonic acid is a key component in the development of proton exchange membranes for fuel cells. [, ] Its ability to enhance proton conductivity makes it a promising material for improving the performance and efficiency of fuel cells.

Q11: Can vinylsulfonic acid be used to modify surfaces?

A12: Yes, vinylsulfonic acid can be grafted onto surfaces like polyaniline films using plasma-graft polymerization. This modification introduces cation-exchangeable groups, influencing the redox reaction mechanism of the material. [] This surface modification approach also shows promise in enhancing the hydrophilicity of polyamide surfaces for applications like reverse osmosis membranes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B74068.png)